2-Chlorocyclopentane-1,3-dione

Description

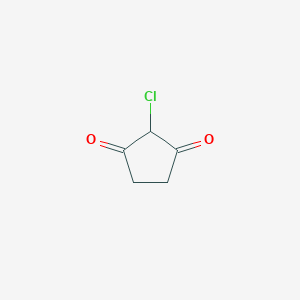

Structure

3D Structure

Properties

IUPAC Name |

2-chlorocyclopentane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO2/c6-5-3(7)1-2-4(5)8/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDLMRDORLZFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342630 | |

| Record name | 2-chlorocyclopentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14203-19-1 | |

| Record name | 2-chlorocyclopentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorocyclopentane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-chlorocyclopentane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-chlorocyclopentane-1,3-dione is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a reactive β-dicarbonyl system with a strategically positioned chlorine atom, make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and complex molecular architectures. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering insights into the underlying chemical principles and practical experimental methodologies.

Introduction

The cyclopentane-1,3-dione scaffold is a prevalent motif in numerous biologically active natural products and synthetic compounds. The introduction of a chlorine atom at the C-2 position enhances the electrophilicity of the ring and provides a handle for further functionalization, making this compound a key building block in the synthesis of novel therapeutic agents. Understanding its synthesis and thorough characterization is paramount for its effective utilization in research and development.

Synthesis of this compound

The most direct and efficient method for the preparation of this compound is the electrophilic chlorination of the readily available starting material, cyclopentane-1,3-dione. The acidic nature of the methylene protons at the C-2 position of the dione facilitates this transformation.

Reaction Rationale and Choice of Chlorinating Agent

The synthesis hinges on the enol or enolate form of cyclopentane-1,3-dione reacting with an electrophilic chlorine source. Several chlorinating agents can be employed for this purpose, with N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) being common choices.

-

N-Chlorosuccinimide (NCS): NCS is a mild and selective chlorinating agent, often favored for its ease of handling and the clean reaction profiles it typically provides. The reaction can be catalyzed by acid, which promotes enol formation.

-

Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride is a more powerful chlorinating agent and can be used to achieve high yields. The reaction proceeds via a radical or an ionic mechanism depending on the reaction conditions.

The choice between these reagents often depends on the desired scale of the reaction, safety considerations, and the desired purity of the final product. For the purposes of this guide, a detailed protocol using N-Chlorosuccinimide is provided due to its generally higher selectivity and milder reaction conditions.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol: Chlorination with N-Chlorosuccinimide

This protocol is adapted from established methodologies for the α-chlorination of β-dicarbonyl compounds.

Materials:

-

Cyclopentane-1,3-dione

-

N-Chlorosuccinimide (NCS)

-

Chloroform (CHCl₃), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopentane-1,3-dione (1.0 equivalent) in anhydrous chloroform.

-

Addition of NCS: To the stirred solution, add N-Chlorosuccinimide (1.05 equivalents) portion-wise at room temperature. The reaction may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., 40-50 °C) may be applied to accelerate the reaction if necessary.

-

Quenching and Workup: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClO₂ | [1] |

| Molecular Weight | 132.54 g/mol | [1] |

| Appearance | White to off-white solid | |

| CAS Number | 14203-19-1 | [1] |

Spectroscopic Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. Due to the symmetry of the molecule, the four methylene protons are chemically equivalent and should appear as a singlet. The chemical shift of this singlet will be influenced by the adjacent carbonyl groups and the chlorine atom.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. For this compound, three distinct signals are expected: one for the two equivalent carbonyl carbons, one for the carbon bearing the chlorine atom (C-2), and one for the two equivalent methylene carbons (C-4 and C-5).

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone groups. The position of this band can be influenced by the presence of the chlorine atom. A vapor phase IR spectrum is available in the PubChem database[1].

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of a chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio). A GC-MS spectrum is available in the PubChem database[1].

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction and respiratory irritation[1]. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This technical guide has outlined a reliable and accessible method for the synthesis of this compound via the chlorination of cyclopentane-1,3-dione. The detailed characterization data provides a benchmark for researchers to confirm the identity and purity of their synthesized material. The availability of this versatile building block is crucial for the advancement of synthetic organic chemistry and the development of novel pharmaceuticals.

References

Sources

Physical and chemical properties of 2-chlorocyclopentane-1,3-dione

An In-Depth Technical Guide to 2-Chlorocyclopentane-1,3-dione: Properties, Reactivity, and Applications in Drug Discovery

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of molecular scaffolds is paramount to achieving desired biological activity and physicochemical properties. Among the vast arsenal of synthetic intermediates, this compound emerges as a molecule of significant interest. Its deceptively simple structure, featuring a five-membered ring functionalized with two carbonyl groups and a strategically placed chlorine atom, belies a rich and nuanced reactivity profile.

This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of data. We will delve into the fundamental principles that govern its behavior, from its inherent electronic properties to its practical application as a versatile precursor in the synthesis of complex molecules. For researchers in drug development, a particularly compelling aspect of the cyclopentane-1,3-dione core is its function as a bioisostere for the carboxylic acid group, a strategy that offers a sophisticated solution to modulate acidity, lipophilicity, and metabolic stability in drug candidates.[1] This document is structured to serve as a technical resource, offering both foundational knowledge and actionable protocols for scientists at the bench.

Section 1: Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's intrinsic properties is the foundation of its effective application. This compound is a compact, functionalized cyclic dione whose properties are dominated by the interplay between the two electron-withdrawing carbonyl groups and the electronegative chlorine atom.

Core Properties and Identifiers

The fundamental physicochemical data for this compound are summarized below for quick reference. These values are critical for reaction planning, analytical characterization, and computational modeling.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][2] |

| CAS Number | 14203-19-1 | [PubChem][2] |

| Molecular Formula | C₅H₅ClO₂ | [PubChem][2] |

| Molecular Weight | 132.54 g/mol | [PubChem][2] |

| Monoisotopic Mass | 131.9978 Da | [PubChem][3] |

| Predicted XLogP | 0.3 | [PubChem][2] |

| Canonical SMILES | C1CC(=O)C(C1=O)Cl | [PubChem][2] |

| InChIKey | FWDLMRDORLZFOZ-UHFFFAOYSA-N | [PubChem][2] |

Structural Analysis: The Significance of Tautomerism

Like its parent, 1,3-cyclopentanedione, the 2-chloro derivative can exist in equilibrium between its diketo and enol forms.[4] The enol tautomer is significantly stabilized by the formation of a conjugated system and, in the parent compound, an intramolecular hydrogen bond. The presence of the chlorine atom at the C2 position influences this equilibrium. This keto-enol tautomerism is not merely a structural curiosity; it is central to the molecule's reactivity, governing the acidity of the enolic proton and the nucleophilicity of the resulting enolate.

A simplified representation of the keto-enol tautomerism.

Spectroscopic Data

-

Mass Spectrometry (GC-MS): The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), appearing at m/z 132 and 134.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands in the carbonyl region (ν C=O), typically around 1700-1750 cm⁻¹. The exact positions will be influenced by ring strain and the electronic effect of the chlorine atom. If the enol form is present, a broad O-H stretch and a C=C stretch will also be observed.

Section 2: Synthesis and Safe Handling

The practical utility of this compound hinges on its accessible synthesis and a thorough understanding of its handling requirements. The most logical and field-proven approach is the direct α-chlorination of the parent dione.

Proposed Synthetic Protocol: α-Chlorination of 1,3-Cyclopentanedione

This protocol is based on well-established methods for the chlorination of active methylene compounds, such as β-dicarbonyls, using sulfuryl chloride (SO₂Cl₂).[5] The choice of sulfuryl chloride is deliberate; it is an effective and clean electrophilic chlorinating agent that produces gaseous byproducts (SO₂ and HCl), simplifying reaction workup.

Objective: To synthesize this compound via electrophilic substitution.

Materials:

-

1,3-Cyclopentanedione (1.0 equiv.)

-

Sulfuryl chloride (SO₂Cl₂) (1.05 equiv.)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, dissolve 1,3-cyclopentanedione (1.0 equiv.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The use of an anhydrous solvent is critical to prevent the hydrolysis of sulfuryl chloride.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is a crucial step to control the exothermicity of the reaction and minimize potential side reactions.

-

Reagent Addition: Slowly add sulfuryl chloride (1.05 equiv.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over a period of 30-45 minutes. A slow addition rate is essential for maintaining temperature control. The reaction will evolve HCl and SO₂ gas, requiring efficient ventilation.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. The progress should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC), to confirm the consumption of the starting material.

-

Workup & Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate. This step neutralizes the remaining acidic components (HCl and residual SO₂Cl₂). Perform this step slowly to control gas evolution (CO₂).

-

Extraction & Isolation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Workflow for the synthesis of this compound.

Safety and Handling

Based on the Globally Harmonized System (GHS) classification, this compound must be handled with appropriate care.[2]

| Hazard Class | GHS Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Skin Sensitization | H317 | May cause an allergic skin reaction |

| Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT, Single Exposure | H335 | May cause respiratory irritation |

Mandatory Precautions:

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.

-

Avoidance: Avoid inhalation of dust/vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is a direct consequence of its bifunctional nature. It possesses two primary electrophilic sites: the carbonyl carbons and the α-carbon bearing the chlorine atom.

The inductive electron-withdrawing effect of the two adjacent carbonyl groups makes the C2-carbon highly electron-deficient.[5][6] This significantly polarizes the C-Cl bond, making the chlorine an excellent leaving group and the C2-carbon a prime target for nucleophilic attack. This enhanced reactivity is a hallmark of α-halo ketones.[7]

A quintessential reaction is the bimolecular nucleophilic substitution (Sₙ2) at the C2 position. A wide range of nucleophiles, including amines, thiols, and carbanions, can readily displace the chloride ion to form new carbon-nucleophile bonds. This reaction is foundational for using the molecule as a scaffold to build molecular complexity.

Generalized Sₙ2 reaction at the C2 position.

Section 4: Application in Drug Development - A Carboxylic Acid Bioisostere

One of the most sophisticated applications of the cyclopentane-1,3-dione scaffold in modern drug design is its use as a bioisostere for the carboxylic acid functional group. Carboxylic acids are ubiquitous in bioactive molecules but can present challenges, including poor membrane permeability, rapid metabolic clearance, and potential toxicity.

The enol form of 1,3-cyclopentanedione exhibits a pKa value (reported as ~5.23) that is remarkably similar to that of many carboxylic acids.[1][8] This means that at physiological pH, it can exist as an acidic proton donor or a resonance-stabilized enolate anion, effectively mimicking the proton-donating and hydrogen-bonding capabilities of a carboxylate. This allows chemists to replace a problematic carboxylic acid group while preserving the key interactions required for biological activity.

Case Study: Thromboxane A₂ (TP) Receptor Antagonists

Research has demonstrated the successful application of this strategy in the design of potent thromboxane A₂ (TP) receptor antagonists. By replacing the terminal carboxylic acid of a known antagonist with a cyclopentane-1,3-dione moiety, researchers were able to synthesize derivatives that retained nanomolar potency, validating the dione as an effective bio-isostere.

Concept of bioisosteric replacement.

Conclusion

This compound is far more than a simple chlorinated ketone. It is a highly reactive, precisely functionalized synthetic intermediate with significant potential. Its value is rooted in the predictable reactivity of the α-chloro position, which allows for controlled derivatization, and the unique electronic properties of the dione scaffold. For drug discovery professionals, its role as a proven carboxylic acid bioisostere provides a powerful tool for lead optimization, offering a pathway to circumvent common pharmacokinetic challenges. A firm grasp of its synthesis, handling, and reactivity is essential for any researcher looking to leverage this versatile molecule in the creation of novel chemical entities.

References

- BenchChem. (2025). A Comparative Guide to the Reactivity of Alpha-Halo Beta-Keto Esters.

- BenchChem. (2025). Acidity and pKa of 1,3-Cyclopentanedione Enol: A Technical Guide.

-

Erian, A. W. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Available at: [Link]

- BenchChem. (2025). A Comparative Guide to the Reactivity of Alpha-Halo Beta-Keto Esters.

-

Reddy, D. S., et al. (2011). Simple synthesis of 1,3-cyclopentanedione derived probes for labeling sulfenic acid proteins. Chemical Communications, 47(38), 10590-10592. Available at: [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 583435, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChemLite for C5H5ClO2. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Cyclopentanedione. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. This compound | C5H5ClO2 | CID 583435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C5H5ClO2) [pubchemlite.lcsb.uni.lu]

- 4. 1,3-Cyclopentanedione - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Tautomeric Equilibrium of 2-Chlorocyclopentane-1,3-dione: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the keto-enol tautomerism in 2-chlorocyclopentane-1,3-dione. As a β-dicarbonyl compound, it exists as an equilibrium mixture of its keto and enol forms. The position of this equilibrium is critically influenced by substituent effects—notably the electron-withdrawing chloro group—and solvent polarity. This document outlines the structural characteristics of the tautomers, details the experimental and computational methodologies for their study, and illustrates the underlying chemical principles.

Introduction to Tautomerism in β-Dicarbonyl Systems

Keto-enol tautomerism is a fundamental concept in organic chemistry where constitutional isomers, known as tautomers, readily interconvert.[1][2][3] For 1,3-dicarbonyl compounds, this equilibrium is particularly significant. While simple ketones predominantly exist in the keto form, the enol form of β-dicarbonyls is substantially stabilized by two key factors:[4]

-

Conjugation: The C=C double bond of the enol is conjugated with the remaining carbonyl group, creating a more stable, delocalized π-system.[4]

-

Intramolecular Hydrogen Bonding: The enolic hydroxyl group can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, creating a stable six-membered ring-like structure.[5]

The general equilibrium between the diketo and enol forms of a generic β-dicarbonyl compound is depicted below.

Caption: General Keto-Enol Tautomerism in β-Dicarbonyls.

Tautomers of this compound

In the specific case of this compound, the presence of the chloro substituent on the α-carbon introduces an additional electronic factor influencing the tautomeric equilibrium. The possible tautomeric forms are the diketo form and two potential enol forms.

-

Diketo Form: this compound.

-

Enol Forms: 2-chloro-3-hydroxycyclopent-2-en-1-one and 2-chloro-5-hydroxycyclopent-2-en-1-one. Due to symmetry in the parent dione, these are chemically equivalent in the absence of other substituents.

The electron-withdrawing nature of the chlorine atom is expected to increase the acidity of the α-proton, which could potentially favor enolization.

Caption: Tautomeric equilibrium of this compound.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is a delicate balance of several factors, with solvent effects being particularly prominent.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[6][7][8][9][10]

-

Nonpolar Solvents (e.g., CCl₄, Benzene): In nonpolar environments, the enol form is generally favored. This is because the intramolecular hydrogen bond of the enol is more stable in the absence of competing intermolecular interactions with the solvent.[11]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors, potentially disrupting the intramolecular hydrogen bond of the enol. However, they also solvate the polar keto form effectively. The equilibrium position will depend on the specific solvent's properties.[7]

-

Polar Protic Solvents (e.g., Water, Alcohols): These solvents can act as both hydrogen bond donors and acceptors. They can disrupt the intramolecular hydrogen bond of the enol and form strong intermolecular hydrogen bonds with both the keto and enol forms. Generally, polar protic solvents tend to favor the more polar keto form.[11]

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Rationale |

| Carbon Tetrachloride | 2.2 | Enol | Favors intramolecular hydrogen bonding. |

| Chloroform | 4.8 | Enol | Moderately polar, still allows for significant enol form. |

| Acetone | 21 | Keto/Enol Mixture | Disrupts intramolecular H-bond, solvates both forms. |

| Dimethyl Sulfoxide | 47 | Keto | Strong hydrogen bond acceptor, favors the more polar keto form.[7] |

| Water | 80 | Keto | Strong intermolecular hydrogen bonding with the keto form. |

Experimental Characterization of Tautomers

Several spectroscopic techniques can be employed to identify and quantify the tautomers of this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for studying tautomeric equilibria as the keto and enol forms give rise to distinct sets of signals.[6][7][8][9]

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare solutions of this compound (approx. 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O).

-

Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Spectral Analysis:

-

Diketo Form: Expect to see a signal for the methine proton at the C2 position, coupled to the adjacent methylene protons. The methylene protons will likely appear as complex multiplets.

-

Enol Form: The enolic hydroxyl proton will appear as a broad singlet, typically downfield. The vinyl proton will also be a singlet. The methylene protons will show distinct chemical shifts compared to the keto form.

-

-

Quantification: The relative amounts of the keto and enol forms can be determined by integrating the characteristic signals of each tautomer. The equilibrium constant (KT = [enol]/[keto]) can then be calculated.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same samples prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire proton-decoupled ¹³C NMR spectra.

-

Spectral Analysis:

-

Diketo Form: Two distinct carbonyl signals will be present. The C2 carbon bearing the chlorine will also have a characteristic chemical shift.

-

Enol Form: The carbonyl carbon and the enolic carbon (C=C-OH) will have distinct chemical shifts from the diketo form. The carbon of the C=C double bond will appear at a characteristic upfield position compared to the carbonyl carbons.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study tautomeric equilibria, as the conjugated π-system of the enol form typically absorbs at a longer wavelength than the non-conjugated keto form.

UV-Vis Spectroscopy Protocol:

-

Sample Preparation: Prepare dilute solutions of this compound in solvents of varying polarity.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Spectral Analysis: The appearance of a new absorption band at a longer wavelength in nonpolar solvents would be indicative of the presence of the enol tautomer. The relative intensities of the absorption bands can be used to qualitatively assess the position of the equilibrium.

Computational Modeling

Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of the tautomers and help in the interpretation of experimental data.

Computational Workflow:

Caption: A typical computational workflow for studying tautomerism.

Synthesis of this compound

Proposed Synthetic Pathway:

1,3-cyclopentanedione can be synthesized through various methods, such as the Dieckmann condensation.[2] Chlorination at the C2 position can then be achieved using a suitable chlorinating agent.

Caption: Proposed synthetic route to this compound.

Conclusion

The tautomerism of this compound represents a fascinating case study in physical organic chemistry. The interplay of the electron-withdrawing chloro substituent and the polarity of the surrounding medium dictates the position of the keto-enol equilibrium. A comprehensive understanding of this equilibrium is crucial for researchers in organic synthesis and drug development, as the different tautomers may exhibit distinct reactivity and biological activity. The experimental and computational protocols outlined in this guide provide a robust framework for the detailed investigation of this and related β-dicarbonyl systems.

References

-

Vedantu. (n.d.). The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE. Retrieved from [Link]

-

Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. Retrieved from [Link]

- Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526.

- Jabr, S. (2014). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.

-

Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Semantic Scholar. Retrieved from [Link]

-

Rogers, M. T., & Burdett, J. L. (1965). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. ResearchGate. Retrieved from [Link]

- Pintus, A., et al. (2011). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. New Journal of Chemistry, 35(12), 2840-2847.

- Burdett, J. L., & Rogers, M. T. (1966). Keto—Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. III. Studies of Proton Chemical Shifts and Equilibrium Constants at Different Temperatures. The Journal of Physical Chemistry, 70(3), 939-941.

-

Conradie, J., & Conradie, M. M. (2020). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. ResearchGate. Retrieved from [Link]

- Peeters, J., et al. (2019). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. Computational and Theoretical Chemistry, 1161, 85-94.

-

Di Francesco, M. E., et al. (2013). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. PMC. Retrieved from [Link]

-

Al-Hujaj, A. M., & Al-Amery, M. H. A. (2020). The Keto-Enol Equilibrium of Pentane2,4-dione Studied by ab initio Methods. ResearchGate. Retrieved from [Link]

-

Shenderovich, I. G., et al. (2001). Tautomerism and Spectral Properties of 2‐Anilinomethylenecyclopentane‐1,3‐Dione According to the Data of Quantum‐Mechanical Calculations, IR Spectroscopy, and Secondary Isotopic Effects in the 13C NMR Spectra. ResearchGate. Retrieved from [Link]

-

Fiveable. (n.d.). Keto-Enol Equilibrium Definition. Retrieved from [Link]

-

Oregon State University. (n.d.). Keto/Enol Tautomerization. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

Sources

- 1. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]

- 2. fiveable.me [fiveable.me]

- 3. Keto/Enol Tautomerization [sites.science.oregonstate.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Guide to the Stability and Storage of 2-chlorocyclopentane-1,3-dione

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-chlorocyclopentane-1,3-dione is a reactive intermediate of significant interest in synthetic organic chemistry and drug development. Its bifunctional nature, characterized by an α-haloketone system and a β-dicarbonyl moiety, imparts a unique reactivity profile that is both synthetically valuable and a source of inherent instability. This guide provides a comprehensive analysis of the factors governing the stability of this compound. We will delve into the underlying chemical principles that dictate its degradation pathways and synthesize this knowledge into actionable, field-proven protocols for optimal storage and handling. This document is intended to equip researchers with the expertise to maintain the purity, integrity, and reactivity of this compound for the duration of its use.

The Chemical Landscape of this compound: An Overview of Intrinsic Reactivity

This compound (C₅H₅ClO₂) is a cyclic ketone featuring two key functional groups that define its chemical behavior: an α-haloketone and a β-diketone.[1][2] Understanding the electronic interplay between these groups is paramount to predicting its stability.

-

The α-Haloketone Moiety: The presence of a chlorine atom alpha to a carbonyl group creates a highly electrophilic carbon center. The inductive effect of the carbonyl group polarizes the C-Cl bond, making the α-carbon susceptible to nucleophilic attack.[3] This enhanced reactivity is a cornerstone of its synthetic utility but also a primary pathway for degradation.[4]

-

The β-Diketone System: The 1,3-dione arrangement results in acidic protons on the intervening methylene group (C4). More importantly, the α-proton at the chlorinated carbon (C2) is exceptionally acidic due to the electron-withdrawing effects of both the adjacent chlorine atom and the two carbonyl groups.[4] This acidity facilitates enolization and makes the compound highly sensitive to basic conditions, which can trigger reactions like the Favorskii rearrangement.[4]

-

Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomer.[5][6] This equilibrium can be influenced by solvent polarity, pH, and temperature, affecting the compound's reactivity and stability profile. The enol form presents different reactive sites and can participate in degradation pathways distinct from the keto form.

Critical Factors Governing Stability and Potential Degradation Pathways

The long-term stability of this compound is contingent on the stringent control of its environment. Several factors can initiate or accelerate its degradation.

Moisture and Hydrolytic Degradation

Moisture is a significant threat to the integrity of this compound. Water can act as a nucleophile, leading to the hydrolysis of the labile C-Cl bond to form 2-hydroxycyclopentane-1,3-dione and hydrochloric acid. The generated acid can, in turn, catalyze further degradation of the cyclic diketone structure. The compound's potential hygroscopicity—its tendency to absorb moisture from the atmosphere—exacerbates this vulnerability.[7][8]

Thermal Stress

Elevated temperatures provide the activation energy required to overcome reaction barriers, accelerating decomposition. For this compound, thermal stress can promote various degradation pathways, including elimination of HCl to form an unsaturated dione, or facilitate rearrangement reactions. While a safety data sheet notes the compound is "Stable under recommended storage conditions," it lacks specific temperature limits.[9] Best practices derived from similar sensitive reagents, such as cyclohexane-1,3-dione, suggest refrigerated storage is prudent.

pH and Acid/Base Catalysis

The compound is highly susceptible to both acidic and basic conditions.

-

Base-Catalyzed Degradation: In the presence of bases, deprotonation of the acidic α-hydrogen can occur, forming a carbanion. This can initiate the Favorskii rearrangement, a classic reaction of α-haloketones, leading to ring contraction and the formation of a cyclobutanecarboxylic acid derivative.[4]

-

Acid-Catalyzed Degradation: Acidic conditions can catalyze the hydrolysis of the diketone ring, a known degradation pathway for cyclic β-diketones.[10]

Photodegradation

Many carbonyl-containing compounds are susceptible to degradation upon exposure to UV light.[11][12] For this compound, UV absorption could lead to homolytic cleavage of the C-Cl bond, generating radical intermediates that can trigger a cascade of unpredictable side reactions. Therefore, protection from light is a critical storage parameter.

Incompatible Materials

Due to its electrophilic nature and acidic protons, this compound is incompatible with a range of substances:

-

Strong Bases: Can induce rapid decomposition via rearrangement or elimination reactions.

-

Nucleophiles: Amines, thiols, and alcohols can displace the chloride or attack the carbonyl carbons.[3]

-

Strong Reducing Agents: Can reduce the carbonyl groups or effect reductive dehalogenation.[13]

-

Strong Oxidizing Agents: Can lead to oxidative cleavage of the ring.

The logical flow for mitigating these degradation pathways is visualized in the diagram below.

Caption: Decision tree for mitigating primary degradation pathways.

Recommended Protocols for Storage and Handling

Adherence to strict storage and handling protocols is non-negotiable for preserving the integrity of this compound.

Safety and Handling Protocol

As an α-haloketone, this compound should be treated as potentially toxic, corrosive, and lachrymatory (tear-producing).[14] All manipulations must be performed within a certified chemical fume hood.

Step-by-Step Handling Procedure:

-

Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).[14]

-

Fume Hood Operation: Ensure the fume hood sash is at the appropriate height to maximize airflow and protection.

-

Aliquotting: Use glass or chemically resistant plastic (e.g., PTFE) spatulas and weighing boats. Avoid metal spatulas which can be reactive.

-

Inert Atmosphere: If the compound is particularly sensitive or will be stored for an extended period after opening, perform manipulations under a gentle stream of an inert gas like argon or nitrogen to minimize exposure to air and moisture.

-

Container Sealing: After dispensing, securely seal the container immediately. For screw-cap vials, consider using PTFE tape to ensure an airtight seal.

-

Decontamination and Waste: Clean any spills promptly. Dispose of contaminated materials and residual compound according to institutional hazardous waste procedures.[14]

Optimal Storage Conditions

The following conditions are synthesized from the chemical principles discussed and best practices for analogous compounds.

| Parameter | Recommendation | Rationale (Causality) |

| Temperature | 2–8 °C | Minimizes the rate of all potential degradation reactions by reducing the available thermal energy. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents exposure to atmospheric moisture, which can cause hydrolysis, and oxygen, which could participate in oxidative degradation. |

| Container | Amber glass vial or bottle with a PTFE-lined cap. | Amber glass protects the compound from light, preventing photodegradation.[11][12] Glass is inert, and a PTFE liner provides a superior seal against moisture ingress compared to other materials. |

| Moisture | Store in a desiccator, especially after opening. | Provides an additional layer of protection against moisture, preventing hydrolytic degradation. |

| Purity | Store in a dedicated container. Avoid introducing any contaminants. | Prevents contact with incompatible materials, particularly bases, which can catalyze rapid decomposition.[4] |

Experimental Protocol for Stability Assessment: A Forced Degradation Study

To empirically validate the stability of a specific batch of this compound and identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to accelerated stress conditions.

Objective: To identify the critical factors affecting the stability of this compound and to develop a stability-indicating analytical method.

Methodology:

-

Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Subject to Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 1 hour (expect rapid degradation).

-

Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

-

Thermal Degradation: Incubate a vial of the stock solution at 80°C for 48 hours.

-

Photodegradation: Expose a vial of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.

-

Control: Keep one vial of the stock solution at 2-8°C, protected from light.

-

-

Sample Analysis:

-

At designated time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.

-

Neutralize the acid and base samples before analysis.

-

Analyze all samples by a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (LC-MS).

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the control sample.

-

Quantify the decrease in the peak area of the parent compound to determine the extent of degradation.

-

Identify the formation of new peaks, which represent degradation products. LC-MS is particularly useful for elucidating their structures.

-

The workflow for this stability assessment is outlined below.

Caption: Experimental workflow for a forced degradation study.

Conclusion

The chemical integrity of this compound is dictated by its inherent reactivity as an α-haloketone and a β-diketone. Its stability is critically dependent on the exclusion of moisture, light, elevated temperatures, and chemical contaminants, particularly bases. By implementing the rigorous handling and storage protocols detailed in this guide, researchers can effectively mitigate degradation, ensuring the compound's purity and reactivity for its intended synthetic applications. A proactive approach to stability, validated by empirical studies where necessary, is the cornerstone of reliable and reproducible science.

References

-

Al-Zaydi, S. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-843. [Link]

-

Jacoby, C., et al. (2022). Ring A Cleaving Beta-Diketone Hydrolase Is a Key Enzyme of Steroid Degradation in Anaerobic Bacteria. Environmental Microbiology, 24(11), 5849-5863. [Link]

-

Wikipedia. (n.d.). α-Halo ketone. [Link]

-

Starka, I., et al. (2020). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 25(16), 3623. [Link]

-

Robert, J. D., & Caserio, M. C. (1977). Halogenation of Aldehydes and Ketones. In Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc. [Link]

-

Wikipedia. (n.d.). Reductive dehalogenation of halo ketones. [Link]

-

Im, J.-K., et al. (2019). Degradation kinetics and pathways of β-cyclocitral and β-ionone during UV photolysis and UV/chlorination reactions. Chemosphere, 224, 550-558. [Link]

-

Im, J.-K., et al. (2019). Degradation kinetics and pathways of β-cyclocitral and β-ionone during UV photolysis and UV/chlorination reactions. ResearchGate. [Link]

-

PubChemLite. (n.d.). This compound (C5H5ClO2). [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Gising, J., et al. (2011). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters, 21(16), 4863-4866. [Link]

-

Vesna, O., et al. (2008). Changes of fatty acid aerosol hygroscopicity induced by ozonolysis under humid conditions. Atmospheric Chemistry and Physics Discussions, 8(6), 18583-18605. [Link]

-

Hersey, S. P., et al. (2013). Hygroscopic properties of smoke-generated organic aerosol particles emitted in the marine atmosphere. Atmospheric Chemistry and Physics, 13(19), 9795-9813. [Link]

Sources

- 1. PubChemLite - this compound (C5H5ClO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C5H5ClO2 | CID 583435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. acp.copernicus.org [acp.copernicus.org]

- 9. Page loading... [wap.guidechem.com]

- 10. Ring A Cleaving Beta‐Diketone Hydrolase Is a Key Enzyme of Steroid Degradation in Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Degradation kinetics and pathways of β-cyclocitral and β-ionone during UV photolysis and UV/chlorination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Chlorocyclopentane-1,3-dione for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-chlorocyclopentane-1,3-dione, a versatile synthetic intermediate with significant potential in chemical research and pharmaceutical development. This document will delve into its chemical identity, synthesis, reactivity, and applications, with a particular focus on its role in medicinal chemistry.

Core Identification: IUPAC Name and CAS Number

The unambiguous identification of a chemical compound is paramount for scientific communication and safety. The compound of interest is formally recognized by the following identifiers:

These identifiers ensure the precise and universal recognition of this molecule in literature, patents, and chemical databases.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClO₂ | PubChem CID 583435[1] |

| Molecular Weight | 132.54 g/mol | PubChem CID 583435[1] |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents | General knowledge |

Synthesis of this compound: A Proposed Experimental Protocol

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a viable synthetic route can be designed based on established methods for the α-halogenation of ketones and the synthesis of related cyclopentane-1,3-dione derivatives. The proposed synthesis involves the direct chlorination of cyclopentane-1,3-dione.

Diagram of the Proposed Synthetic Workflow:

Sources

An In-Depth Technical Guide on the Molecular Structure and Conformation of 2-Chlorocyclopentane-1,3-dione

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 2-chlorocyclopentane-1,3-dione. As a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry, a thorough understanding of its stereoelectronic properties is paramount. This document synthesizes experimental data from spectroscopic methodologies and theoretical insights from computational chemistry to elucidate the intricate interplay of keto-enol tautomerism and the conformational preferences of the cyclopentane ring system as influenced by the chloro substituent. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this molecule's behavior.

Introduction

This compound, a halogenated β-dicarbonyl compound, presents a fascinating case study in conformational analysis. The presence of two carbonyl groups flanking a chlorinated carbon atom within a five-membered ring introduces a complex interplay of steric and electronic effects. These factors dictate the molecule's preferred tautomeric form and the puckering of the cyclopentane ring. An in-depth appreciation of its structure is critical for predicting its reactivity and designing novel molecular architectures.

The core of this guide will delve into the synthesis and characterization of this compound, followed by a detailed exploration of its keto-enol tautomerism and the conformational dynamics of the cyclopentane ring. We will explore how the electronegative chlorine atom influences the equilibrium between the diketo and enol forms and the preference for specific ring conformations.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through the chlorination of cyclopentane-1,3-dione. Various chlorinating agents can be employed, with the choice of reagent and reaction conditions influencing the yield and purity of the final product.

General Synthetic Protocol

A common laboratory-scale synthesis involves the reaction of cyclopentane-1,3-dione with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in an inert solvent.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A solution of cyclopentane-1,3-dione in a suitable dry, inert solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Chlorinating Agent: Sulfuryl chloride is added dropwise to the stirred solution at a controlled temperature, typically 0 °C, to mitigate exothermic reactions and side-product formation.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched with a suitable aqueous solution, and the organic layer is separated. The aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

Diagram: Synthetic Pathway of this compound

Caption: Synthesis of this compound.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

| Technique | Key Observables | Interpretation |

| ¹H NMR | Chemical shifts and coupling constants of the methylene protons. | Provides information on the electronic environment and dihedral angles, aiding in conformational analysis. |

| ¹³C NMR | Chemical shifts of carbonyl carbons and the chlorinated carbon. | Confirms the carbon skeleton and the presence of key functional groups. |

| Infrared (IR) | Carbonyl stretching frequencies (ν(C=O)). | The position and number of C=O bands can indicate the presence of different conformers and the extent of enolization. |

| Mass Spec. | Molecular ion peak and fragmentation pattern. | Confirms the molecular weight (C₅H₅ClO₂: 132.54 g/mol ) and provides structural clues.[1] |

Keto-Enol Tautomerism: A Delicate Balance

β-dicarbonyl compounds, including this compound, exist in a dynamic equilibrium between their diketo and enol forms. This tautomerism is a fundamental aspect of their chemistry, influencing their reactivity and physical properties.[2] The position of this equilibrium is sensitive to factors such as solvent polarity and the nature of substituents.

For 1,3-cyclopentanedione, the enol form is known to be significantly populated, often being the predominant species in the solid state due to the formation of a conjugated system and intramolecular hydrogen bonding.[2]

Diagram: Keto-Enol Tautomerism of this compound

Caption: The equilibrium between the diketo and enol forms.

The introduction of a chlorine atom at the 2-position is expected to influence this equilibrium. The electron-withdrawing nature of chlorine can affect the acidity of the α-proton and the stability of the resulting enolate and enol forms. Theoretical studies on the keto-enol tautomerization of β-cyclopentanedione have shown that the reaction can be catalyzed by acids.[3] The presence of the chloro substituent likely modulates the energy barrier for this interconversion.

Conformational Analysis of the Cyclopentane Ring

The cyclopentane ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (Cₛ symmetry) and the "twist" (C₂ symmetry). For substituted cyclopentanes, the substituents can occupy either axial or equatorial positions, leading to different energetic stabilities.

In the case of this compound, the conformational analysis is further complicated by the presence of the sp²-hybridized carbonyl carbons and the potential for enolization. For the diketo form, the chlorine atom can be in a pseudo-axial or pseudo-equatorial position.

A study on the conformational isomerism of the related 2-chlorocyclopentanone revealed that the molecule exists in an equilibrium between pseudo-equatorial and pseudo-axial conformers. The energy difference between these conformers was found to be small and solvent-dependent. It is reasonable to infer a similar conformational behavior for the diketo form of this compound.

Diagram: Conformational Equilibria of this compound (Diketo Form)

Sources

An In-depth Technical Guide to 2-Chlorocyclopentane-1,3-dione: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chlorocyclopentane-1,3-dione, a halogenated β-dicarbonyl compound that has emerged as a versatile building block in organic synthesis. From its initial preparation to its contemporary applications, this document details the historical context of its discovery, elucidates the evolution of its synthesis, and explores its utility in the development of complex molecules, including potential pharmaceutical agents. The guide is structured to provide not only a historical narrative but also practical, in-depth knowledge for researchers in the field. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and discuss its reactivity and potential as a precursor in medicinal chemistry.

Introduction: The Significance of a Halogenated Diketone

This compound is a five-membered cyclic dicarbonyl compound bearing a chlorine atom on the alpha-carbon. Its chemical structure, combining the reactivity of a β-dicarbonyl moiety with the influence of an electron-withdrawing halogen, imparts unique chemical properties that make it a valuable intermediate in organic synthesis. The presence of the chlorine atom modulates the acidity of the alpha-proton and provides a handle for further functionalization, opening up diverse synthetic pathways.

The broader class of cyclopentane-1,3-diones has garnered significant interest in medicinal chemistry, notably as carboxylic acid isosteres.[1] Isosteric replacement is a key strategy in drug design to modulate the physicochemical properties of a lead compound, such as acidity, lipophilicity, and metabolic stability, while retaining or improving its biological activity. The cyclopentane-1,3-dione scaffold has been successfully employed in the design of potent thromboxane A2 (TP) receptor antagonists, demonstrating its potential in developing novel therapeutics.[1][2] The introduction of a chlorine atom to this scaffold in the form of this compound offers further opportunities to fine-tune these properties and explore new chemical space.

This guide will provide a thorough exploration of this compound, from its foundational chemistry to its potential applications in the synthesis of biologically active molecules.

Discovery and Historical Context

The first documented synthesis of this compound can be traced back to the work of G. Büchi and H. Wüest in 1963. Their research, published in The Journal of Organic Chemistry, described the direct chlorination of cyclopentane-1,3-dione with sulfuryl chloride in an inert solvent. This seminal work laid the foundation for the exploration of halogenated cyclopentanediones and their subsequent use in organic synthesis.

The choice of sulfuryl chloride as the chlorinating agent was significant. At the time, various methods for the α-halogenation of ketones were known, but the direct and selective monochlorination of a reactive β-dicarbonyl compound like cyclopentane-1,3-dione required a reagent that could operate under relatively mild conditions to avoid over-halogenation and other side reactions. Büchi and Wüest's successful synthesis provided a practical route to this previously inaccessible building block.

The initial interest in such compounds was driven by their potential as versatile intermediates. The presence of two carbonyl groups and a reactive carbon-chlorine bond suggested numerous possibilities for subsequent chemical transformations, including nucleophilic substitutions, eliminations, and rearrangements. This early work opened the door for chemists to explore the rich reactivity of this halogenated diketone.

Synthesis of this compound: A Journey of Methodological Refinement

The synthesis of this compound has evolved from the initial reports to include more modern and efficient methods. The primary route remains the direct chlorination of the parent dione, cyclopentane-1,3-dione.

The Foundational Approach: Chlorination with Sulfuryl Chloride

The original method reported by Büchi and Wüest remains a reliable and straightforward approach to this compound. The reaction proceeds via the enol form of cyclopentane-1,3-dione, which attacks the electrophilic chlorine of sulfuryl chloride.

Reaction Mechanism:

The chlorination of cyclopentane-1,3-dione with sulfuryl chloride is an electrophilic substitution on the enol tautomer. The β-dicarbonyl compound exists in equilibrium with its enol form, which is stabilized by intramolecular hydrogen bonding and conjugation. The enol is electron-rich and readily attacks the electrophilic chlorine atom of sulfuryl chloride. The subsequent loss of a proton and sulfur dioxide yields the desired this compound.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol (Classical Method):

Caution: Sulfuryl chloride is a corrosive and toxic reagent. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dissolution: Dissolve cyclopentane-1,3-dione in a suitable inert solvent, such as chloroform or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Chlorinating Agent: Add a solution of sulfuryl chloride in the same solvent dropwise to the cooled solution with stirring. The addition should be slow to control the reaction temperature and prevent the formation of dichlorinated byproducts.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period until the reaction is complete (monitored by TLC or GC).

-

Work-up: Quench the reaction by carefully adding water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Modern Chlorination Methods

While the sulfuryl chloride method is effective, the quest for milder, more selective, and environmentally benign reagents has led to the development of alternative chlorination protocols for β-dicarbonyl compounds. These methods often offer advantages in terms of safety, ease of handling, and substrate scope.

One such modern approach involves the use of N-chlorosuccinimide (NCS) as the chlorine source, often in the presence of a catalytic amount of an acid or a Lewis acid.[3] These reactions can be highly enantioselective when a chiral catalyst is employed, providing access to optically active α-chloro-β-dicarbonyl compounds.[1][3]

Another contemporary method utilizes an Oxone/aluminum trichloride mixture in an aqueous medium for the dichlorination of β-dicarbonyl compounds.[4] While this method focuses on dichlorination, it highlights the use of environmentally friendly solvents and readily available reagents.

Table 1: Comparison of Synthetic Methods for the Chlorination of Cyclopentane-1,3-dione

| Method | Chlorinating Agent | Solvent | Advantages | Disadvantages |

| Classical | Sulfuryl Chloride (SO₂Cl₂) | Chloroform, Dichloromethane | Readily available reagents, straightforward procedure | Corrosive and toxic reagent, potential for side reactions |

| Modern | N-Chlorosuccinimide (NCS) | Acetonitrile, Dichloromethane | Milder conditions, potential for enantioselectivity | May require a catalyst, longer reaction times |

| Aqueous | Oxone/AlCl₃ | Water | Environmentally friendly solvent, inexpensive reagents | Primarily for dichlorination |

Physicochemical Properties and Reactivity

This compound is a white to off-white solid at room temperature. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClO₂ | [5] |

| Molecular Weight | 132.54 g/mol | [5] |

| CAS Number | 14203-19-1 | [5] |

| Appearance | White to off-white solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| pKa (estimated) | ~3-4 |

The reactivity of this compound is dictated by the interplay of its functional groups. The β-dicarbonyl system exists in a tautomeric equilibrium between the keto and enol forms. The presence of the electron-withdrawing chlorine atom at the α-position increases the acidity of the remaining α-proton (if any) and influences the position of the keto-enol equilibrium.

The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents at the 2-position. The carbonyl groups are susceptible to nucleophilic attack and can undergo reactions typical of ketones, such as reductions, additions, and condensations.

Figure 2: Reactivity map of this compound.

Applications in Drug Discovery and Development

While the broader cyclopentane-1,3-dione scaffold has found application as a carboxylic acid bioisostere in drug design, specific examples of this compound in pharmaceutical development are less prevalent in readily available literature. However, its potential as a versatile building block in the synthesis of complex, biologically active molecules is significant.

One notable application is in the synthesis of the natural product caldariomycin .[6] Caldariomycin is a chlorinated cyclopentane derivative with antibiotic and antifungal activity. The synthesis of caldariomycin and its analogs often involves the use of chlorinated cyclopentane precursors, and this compound represents a logical starting point or key intermediate in such synthetic endeavors.

Furthermore, the ability to introduce various functional groups at the 2-position via nucleophilic substitution of the chloride makes this compound an attractive scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs. The cyclopentane-1,3-dione core can be further modified to mimic the spatial and electronic properties of a carboxylic acid, while the substituent introduced at the 2-position can be varied to optimize interactions with a biological target.

The use of cyclopentanedione derivatives as intermediates in the synthesis of prostaglandins, a class of potent lipid signaling molecules with diverse physiological effects, is another area of interest.[7][8] While the direct use of the 2-chloro derivative in this context is not extensively documented, its potential to be converted into other functionalized cyclopentenones, which are key prostaglandin precursors, warrants further investigation.

Future Outlook

This compound, a molecule with a rich history rooted in classic organic synthesis, continues to hold promise for contemporary chemical research. The development of modern, enantioselective chlorination methods has opened up new avenues for the synthesis of chiral building blocks derived from this scaffold. Such chiral intermediates are of high value in the synthesis of complex natural products and pharmaceuticals.

Future research in this area will likely focus on:

-

Asymmetric Synthesis: The development of more efficient and practical methods for the enantioselective synthesis of this compound and its derivatives.

-

Medicinal Chemistry Applications: The systematic exploration of 2-substituted cyclopentane-1,3-diones, derived from the chloro-precursor, as a new class of carboxylic acid isosteres with tunable properties.

-

Total Synthesis: The application of this compound as a key building block in the total synthesis of complex natural products containing the cyclopentane core.

-

Green Chemistry: The development of more sustainable synthetic routes to this compound that utilize less hazardous reagents and solvents.

References

- Giannopoulos, V.; Katsoulakis, N.; Smonou, I. Dichlorination of β-Keto Esters and 1,3-Diketones Mediated by Oxone/Aluminum Trichloride Mixture in Aqueous Medium. Synthesis2022, 54 (11), 2457–2463.

- Ito, Y.; Shibatomi, K.; Yamamoto, H. Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. J. Am. Chem. Soc.2012, 134 (22), 9257–9259.

- Cochereau, B.; Meslet-Cladiere, L.; Pouchus, Y. F.; Roullier, C. Halogenation in Fungi: What Do We Know and What Remains to Be Discovered? J. Fungi2023, 9 (2), 209.

-

Organic Syntheses Procedure. 2-acetyl-1,3-cyclopentanedione. [Link] (accessed Jan 12, 2026).

-

PubChem. This compound. [Link] (accessed Jan 12, 2026).

- Ballatore, C.; et al. Cyclopentane-1,3-dione: a novel isostere for the carboxylic acid functional group. Application to the design of potent thromboxane (A2) receptor antagonists. J. Med. Chem.2011, 54 (19), 6969-83.

-

Organic Syntheses Procedure. 2-acetyl-1,3-cyclopentanedione. [Link] (accessed Jan 12, 2026).

- Google Patents.

- Google Patents. Process for the production of 1,3-cyclopentanedione. (accessed Jan 12, 2026).

-

ChemRxiv. Practical synthesis of Csp3 Chlorinated Compounds from Cyclopropanes, Olefins and C-H Bonds via photolysis of Willgerodt-type reagents. [Link] (accessed Jan 12, 2026).

- Google Patents. Halogenation of cyclopentane hydrocarbons. (accessed Jan 12, 2026).

- Google Patents. Cyclopentane compounds. (accessed Jan 12, 2026).

-

PubChemLite. This compound (C5H5ClO2). [Link] (accessed Jan 12, 2026).

-

ResearchGate. Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum. [Link] (accessed Jan 12, 2026).

-

PubChem. 2-Chloro-1,3-cyclopentadiene. [Link] (accessed Jan 12, 2026).

-

ResearchGate. Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. [Link] (accessed Jan 12, 2026).

- Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Eur. J. Med. Chem.2019, 182, 111631.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Eur. J. Med. Chem.2019, 173, 119-157.

- Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chem. Sci.2020, 11, 8734-8739.

-

PubChem. 2,2-Dichlorocyclopentene-1,3-dione. [Link] (accessed Jan 12, 2026).

- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules2021, 26 (22), 6937.

- Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorg. Med. Chem. Lett.2014, 24 (15), 3465-3468.

-

PubChem. 2-Methyl-2-(3-oxopentyl)cyclopentane-1,3-dione. [Link] (accessed Jan 12, 2026).

- Taylor, E. C.; Ehrhart, W. A. A Convenient Synthesis of N,N'-Disubstituted Formamidines and Acetamidines. J. Org. Chem.1963, 28 (4), 1108–1112.

- Recent Advances in Applied Microbiology and Food Sciences. Appl. Sci.2022, 12 (21), 10786.

- 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules2020, 25 (21), 5085.

- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd

- Total Synthesis of Clovan-2,9-dione via [3 + 2 + 1] Cycloaddition and Hydroformylation/Aldol Reaction. Org. Lett.2022, 24 (33), 6128–6132.

-

Greenwich Academic Literature Archive (GALA). Items where Faculty / School / Research Centre / Research Groups is "Agriculture, Health & Environment Department". [Link] (accessed Jan 12, 2026).

- Advances in Heterocyclic Chemistry, Volume 7. Academic Press, 1966.

- Encapsulation Technologies And Delivery Systems For Food Ingredients And Nutraceuticals. Woodhead Publishing, 2012.

Sources

- 1. Enantioselective α-Chlorination of β-Dicarbonyl Compounds by Isosteviol-Derived Sulfonamide Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dichlorination of β-Keto Esters and 1,3-Diketones Mediated by Oxone/Aluminum Trichloride Mixture in Aqueous Medium [organic-chemistry.org]

- 5. This compound | C5H5ClO2 | CID 583435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reactivity Profile of 2-Chlorocyclopentane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorocyclopentane-1,3-dione is a versatile synthetic intermediate possessing a unique combination of reactive functional groups. Its reactivity is governed by the interplay between the electrophilic carbonyl carbons, the acidic α-protons, and the carbon-chlorine bond. This guide provides a comprehensive overview of the reactivity profile of this compound, drawing upon established principles of organic chemistry and analogous reactivity of related 2-halo-1,3-dicarbonyl compounds. We will explore its synthesis, enolate chemistry, susceptibility to nucleophilic attack, potential for cycloaddition reactions, and propensity for rearrangement. This document aims to serve as a valuable resource for researchers leveraging this compound in the synthesis of complex molecular architectures, including natural products and pharmaceutically active compounds.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a cyclic β-dicarbonyl compound featuring a chlorine atom at the C2 position. This substitution pattern imparts a fascinating and synthetically useful array of reactive sites within a compact five-membered ring structure.

Key Structural Features:

-

1,3-Dicarbonyl Moiety: The two carbonyl groups significantly influence the molecule's reactivity. They render the C2 proton highly acidic and activate the carbonyl carbons for nucleophilic attack.

-

α-Chloro Substituent: The electron-withdrawing nature of the chlorine atom further increases the acidity of the C2 proton and makes the C2 carbon a potential electrophilic site.

-

Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, this compound exists in equilibrium with its enol form. This tautomerism is a critical aspect of its reactivity, providing a pathway for reactions at both the carbon and oxygen atoms of the enolate.

This guide will systematically dissect the reactivity of this molecule, providing both theoretical understanding and practical insights for its application in organic synthesis.

Synthesis of this compound

The primary route to this compound involves the direct chlorination of the parent cyclopentane-1,3-dione. While specific literature detailing this exact transformation is not abundant, the synthesis can be reliably achieved by adapting well-established protocols for the α-halogenation of 1,3-dicarbonyl compounds.